molecular formula C23H16F3NO4 B13584325 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid

2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid

Cat. No.: B13584325
M. Wt: 427.4 g/mol
InChI Key: DUFSKDRIDRHPED-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The trifluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The trifluoromethyl group enhances the compound’s stability and reactivity, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the Fmoc and trifluoromethyl groups. This combination provides enhanced stability and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C23H16F3NO4

Molecular Weight

427.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C23H16F3NO4/c24-23(25,26)13-9-10-20(18(11-13)21(28)29)27-22(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,27,30)(H,28,29)

InChI Key

DUFSKDRIDRHPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

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